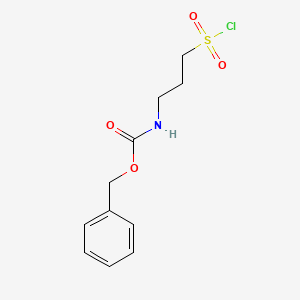

(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester

Description

(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester is a carbamate derivative featuring a benzyl ester group and a 3-chlorosulfonylpropyl substituent. Carbamates are widely used in medicinal chemistry due to their stability and ability to act as prodrugs or enzyme inhibitors .

Properties

IUPAC Name |

benzyl N-(3-chlorosulfonylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMZLYRHQPHROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester typically involves the reaction of 3-chlorosulfonylpropylamine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride, usually in anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted carbamates or sulfonamides.

Hydrolysis: The major product is the corresponding carboxylic acid.

Reduction: The major product is the sulfonyl derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Enzymatic Activity

One of the primary applications of (3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester is its role as a biochemical inhibitor. It has been investigated for its ability to inhibit specific enzymes, particularly carbonic anhydrases, which are crucial in various physiological processes including respiration and acid-base balance. The compound acts as a substrate analog, coordinating with the catalytic zinc ion in the enzyme's active site, effectively mimicking bicarbonate binding .

1.2. Antiviral Properties

Research indicates that compounds similar to this compound can be designed to target viral proteins, particularly in the context of HIV treatment. By covalently linking small-molecule antagonists to viral envelope proteins, these compounds enhance antiviral efficacy and exhibit synergistic effects against HIV infection . This suggests that this compound could be a valuable scaffold for developing new antiviral agents.

Synthetic Applications

2.1. Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex chemical entities. Its structure allows for various modifications that can lead to the formation of derivatives with enhanced biological activities or different pharmacological profiles. For instance, it can be used in the synthesis of sulfonamide derivatives that exhibit selective inhibition against specific targets like histone deacetylases (HDACs) .

2.2. Derivatization Techniques

The use of this compound in derivatization methods has been explored to improve the sensitivity and accuracy of analytical techniques. For example, its application in converting short-chain fatty acids into their corresponding benzyl esters demonstrates its utility in enhancing detection methods for biological samples . This method showcases the compound's versatility and importance in analytical chemistry.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester involves its reactivity with nucleophiles and its ability to form stable carbamate or sulfonamide linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table highlights structural analogs and their key differences:

Key Observations :

- Halogen Type : The bromine in (3-bromopropyl)carbamic acid benzyl ester vs. chlorine in chlorosulfonyl or chloroacetyl analogs affects reactivity. Bromine’s larger size may slow nucleophilic substitution compared to chlorine.

- Sulfonyl vs. Acetyl : The chlorosulfonyl group (strong electron-withdrawing) in the target compound contrasts with chloroacetyl analogs (moderate electron withdrawal), influencing hydrolysis rates and enzyme interactions .

- Chirality : Compounds like benzyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate exhibit stereospecific bioactivity, suggesting chirality in the target compound could modulate potency.

Physicochemical Properties

Biological Activity

(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamic acid structure with a benzyl ester group, which is known to influence its biological activity. The presence of the chlorosulfonyl group is significant for its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Structure-Activity Relationship Studies

SAR studies have been pivotal in understanding how modifications to the compound's structure affect its biological activity. For instance:

- Modification Effects : The introduction of different substituents on the aromatic ring significantly impacts the compound's ability to activate signaling pathways such as NF-κB and ISRE. Compounds lacking specific methoxy groups showed a complete loss of activity, indicating their critical role in maintaining biological function .

- Alkyl Chain Variations : Variations in the alkyl chain length attached to the nitrogen atom demonstrated a clear correlation with bioactivity. Compounds with shorter alkyl chains exhibited higher potency, while those with longer chains showed diminished activity .

Antimicrobial Activity

The antimicrobial properties of related compounds have been evaluated extensively. For example, quinoline derivatives have shown significant antibacterial and antifungal activities, suggesting that similar structural motifs in this compound may confer similar effects .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Benzyl Ester A | 0.12 | Antibacterial |

| Benzyl Ester B | 0.49 | Antifungal |

| This compound | TBD | TBD |

Anti-inflammatory Properties

Studies have indicated that compounds with sulfonamide functionalities can inhibit nitric oxide production in inflammatory models. This suggests that this compound may also exhibit anti-inflammatory properties through similar mechanisms .

Case Studies and Experimental Findings

Several studies have evaluated the biological activities of structurally related compounds:

- In Vitro Studies : Compounds were tested for their effects on cancer cell lines, showing varying degrees of cytotoxicity and inhibition of cell proliferation. The mechanism often involved the modulation of apoptosis-related pathways .

- In Vivo Models : Animal studies demonstrated that certain derivatives could significantly reduce tumor growth in xenograft models, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.